Nanpp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

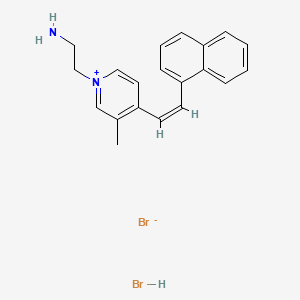

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89711-12-6 |

|---|---|

Molecular Formula |

C20H22Br2N2 |

Molecular Weight |

450.2 g/mol |

IUPAC Name |

2-[3-methyl-4-[(Z)-2-naphthalen-1-ylethenyl]pyridin-1-ium-1-yl]ethanamine;bromide;hydrobromide |

InChI |

InChI=1S/C20H21N2.2BrH/c1-16-15-22(14-12-21)13-11-17(16)9-10-19-7-4-6-18-5-2-3-8-20(18)19;;/h2-11,13,15H,12,14,21H2,1H3;2*1H/q+1;;/p-1/b10-9-;; |

InChI Key |

JVALQMGEIMYCRV-XXAVUKJNSA-M |

SMILES |

CC1=C(C=C[N+](=C1)CCN)C=CC2=CC=CC3=CC=CC=C32.Br.[Br-] |

Isomeric SMILES |

CC1=C(C=C[N+](=C1)CCN)/C=C\C2=CC=CC3=CC=CC=C32.Br.[Br-] |

Canonical SMILES |

CC1=C(C=C[N+](=C1)CCN)C=CC2=CC=CC3=CC=CC=C32.Br.[Br-] |

Synonyms |

cis-N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium bromide hydrobromide N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium, (trans)-isomer NANPP |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Nanpp?

An In-depth Technical Guide on the Chemical Structure of Nicotinamide Adenine Dinucleotide Phosphate

Disclaimer: The term "Nanpp" is not a standard recognized chemical identifier. Based on the query, this technical guide assumes the user is referring to Nicotinamide Adenine Dinucleotide Phosphate (NADP) , a critical coenzyme in all forms of cellular life.

Introduction

Nicotinamide Adenine Dinucleotide Phosphate (NADP) and its reduced form, NADPH, are essential coenzymes central to cellular metabolism.[1] They play pivotal roles in a wide array of anabolic reactions, antioxidant defense, and intracellular signaling pathways. Unlike Nicotinamide Adenine Dinucleotide (NAD), which is primarily involved in catabolic reactions, NADP/NADPH is the key reducing agent in biosynthetic processes such as the synthesis of fatty acids and nucleic acids.[1][2] This guide provides a comprehensive overview of the chemical structure of NADP, its redox chemistry, involvement in key biological pathways, and methods for its quantification.

Chemical Structure of NADP+

Nicotinamide Adenine Dinucleotide Phosphate (NADP+) is a dinucleotide, meaning it is composed of two nucleotide units linked by a pyrophosphate bridge.[1]

-

Nicotinamide Mononucleotide (NMN) Unit: This unit consists of a nicotinamide ring, a derivative of niacin (Vitamin B3), attached to a ribose sugar, which is in turn esterified with a phosphate group.

-

Adenosine Mononucleotide (AMP) Unit: This unit comprises an adenine nucleobase attached to a ribose sugar, which is also esterified with a phosphate group.

The defining structural feature that distinguishes NADP+ from NAD+ is an additional phosphate group attached to the 2' position of the ribose sugar in the adenosine moiety.[1] This seemingly minor addition has profound functional consequences, enabling specific recognition by a distinct set of enzymes.

Chemical Formula (Oxidized Form, NADP+): C21H28N7O17P3

Caption: Structural components of NADP+.

Redox Chemistry: The NADP+/NADPH Cycle

NADP+ functions as an electron carrier in redox reactions. It exists in two states: the oxidized form (NADP+) and the reduced form (NADPH). NADP+ accepts a hydride ion (a proton and two electrons, H-) to become NADPH. This conversion is central to its role as a reducing agent in anabolic pathways.[1]

Chemical Formula (Reduced Form, NADPH): C21H29N7O17P3

Caption: The NADP+/NADPH redox couple.

Key Signaling and Metabolic Pathways

NADPH is a crucial player in numerous metabolic and signaling pathways, providing the necessary reducing power for biosynthesis and antioxidant defense.

Pentose Phosphate Pathway (PPP)

The primary route for generating NADPH in most cells is the oxidative phase of the Pentose Phosphate Pathway (PPP).[3] In this pathway, glucose-6-phosphate is oxidized, leading to the production of NADPH, ribose-5-phosphate (a precursor for nucleotide synthesis), and carbon dioxide.[3]

Caption: NADPH production in the Pentose Phosphate Pathway.

Antioxidant Defense

NADPH is essential for maintaining a reduced environment within the cell, protecting it from oxidative stress. It serves as the electron donor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).[2]

Caption: NADPH-dependent reduction of glutathione.

Quantitative Data

The ratio of the oxidized to the reduced form of this coenzyme is a critical indicator of the cellular redox state. Unlike the NAD+/NADH ratio, which is kept high to favor oxidation, the NADP+/NADPH ratio is maintained at a very low level, ensuring a ready supply of NADPH for reductive biosynthesis and antioxidant functions.

| Cellular Compartment/Tissue | Typical NADP+/NADPH Ratio | Predominant Form | Implication |

| Cytosol (Hepatocytes) | ~0.005 - 0.1[1][4] | NADPH | Strongly reducing environment, favors anabolic reactions. |

| Mitochondria | Varies | NADPH | Source for antioxidant defense and specific biosynthetic pathways. |

| Healthy Mammalian Tissues | ~0.005[1] | NADPH | High capacity for reductive biosynthesis and detoxification. |

| Cancer Cells | Often Altered[5] | Variable | Reflects metabolic reprogramming to support proliferation. |

Experimental Protocols

Accurate measurement of NADP+ and NADPH is crucial for studying cellular metabolism and redox biology. However, their lability and interconversion during sample processing present significant challenges.

Sample Extraction

The choice of extraction method is critical to preserve the in vivo redox state.

-

Alkaline Extraction for NADPH: To accurately measure the reduced form, NADPH, extraction is optimally performed in an alkaline solution, such as 0.1 M potassium hydroxide (KOH).[5] The alkaline conditions stabilize NADPH while degrading the oxidized form, NADP+.

-

Homogenize tissue or cell pellets in ice-cold 0.1 M KOH.

-

Heat the homogenate (e.g., in a boiling water bath for 5 minutes) to inactivate enzymes.[6]

-

Cool the samples immediately on ice.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet debris.

-

Collect the supernatant for analysis.

-

-

Acidic Extraction for NADP+: Conversely, to measure the oxidized form, NADP+, extraction is performed in an acidic solution (e.g., 0.1 M HCl), which preserves NADP+ while degrading NADPH.[6] The protocol is analogous to the alkaline method, substituting HCl for KOH.

Quantification Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying NADP+ and NADPH simultaneously in complex biological samples.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation.[5]

-

Enzymatic Cycling Assays: These assays provide high sensitivity for detecting low concentrations of NADP(H). The principle involves an enzyme that specifically uses NADP+ or NADPH in a cycling reaction that generates a colored or fluorescent product. The rate of product formation is proportional to the amount of the coenzyme in the sample.

-

Spectrophotometry: The oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.[7] This method is often used to measure the activity of NADPH-dependent enzymes like glutathione reductase.[7]

Caption: General experimental workflow for NADP/NADPH analysis.

Conclusion

Nicotinamide Adenine Dinucleotide Phosphate is a cornerstone of reductive metabolism. Its unique chemical structure, featuring a 2'-phosphate group, directs it towards a distinct set of enzymes involved in anabolic and antioxidant pathways. The maintenance of a high NADPH to NADP+ ratio is a defining characteristic of cellular redox balance, providing the driving force for biosynthesis and the capacity to neutralize oxidative threats. Understanding the structure and function of this coenzyme is fundamental to the fields of biochemistry, drug development, and metabolic research.

References

In Vitro Mechanism of Action of N-arachidonoyl-L-phenylalanine (Nanpp): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-L-phenylalanine (Nanpp) is a synthetic arachidonoyl amino acid that has garnered interest for its potential pharmacological activities. In vitro studies have identified its primary molecular targets as fatty acid amide hydrolase (FAAH) and phospholipase D (PLD). This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its effects on these core targets, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the implicated signaling pathways.

Core Molecular Targets and Mechanism of Action

In vitro evidence indicates that this compound exerts its effects primarily through the inhibition of two key enzymes:

-

Fatty Acid Amide Hydrolase (FAAH): this compound acts as an inhibitor of FAAH, an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).

-

Phospholipase D (PLD): this compound also demonstrates inhibitory activity against PLD, a family of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).

The primary mechanism of action of this compound in vitro is, therefore, the modulation of signaling pathways that are regulated by the substrates and products of FAAH and PLD.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified in various in vitro assay systems. The following table summarizes the key inhibition data:

| Target Enzyme | Inhibitory Concentration (IC50) | Assay System | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 50 µM | Rat Brain Homogenate | [1] |

| Phospholipase D (PLD) | 27 µM | In vitro enzyme assay | [1] |

Signaling Pathways Modulated by this compound

The inhibition of FAAH and PLD by this compound leads to the modulation of distinct downstream signaling cascades.

FAAH Inhibition Signaling Pathway

By inhibiting FAAH, this compound prevents the breakdown of anandamide (AEA), leading to its accumulation. Elevated AEA levels can then activate cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). Activation of these receptors can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.

Caption: FAAH Inhibition Pathway of this compound.

PLD Inhibition Signaling Pathway

This compound's inhibition of PLD curtails the production of phosphatidic acid (PA). PA is a critical lipid second messenger that can influence a variety of cellular processes by activating downstream effector proteins. Key signaling molecules affected by PA levels include protein kinase C (PKC) and the small GTPases of the Rho family. By reducing PA levels, this compound can indirectly modulate the activity of these pathways, which are involved in cell proliferation, differentiation, and cytoskeletal organization.

Caption: PLD Inhibition Pathway of this compound.

Experimental Protocols

The following sections detail generalized in vitro experimental protocols for assessing the inhibitory activity of this compound on FAAH and PLD.

In Vitro FAAH Inhibition Assay

This protocol describes a common fluorometric method for determining the inhibitory activity of this compound against FAAH.

4.1.1. Materials

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

N-arachidonoyl-L-phenylalanine (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control FAAH inhibitor (e.g., JZL195)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

4.1.2. Experimental Workflow

Caption: Experimental Workflow for FAAH Inhibition Assay.

4.1.3. Procedure

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the FAAH enzyme and prepare the FAAH substrate solution according to the manufacturer's instructions.

-

Assay Plate Setup: To appropriate wells of a 96-well microplate, add the assay buffer, the desired concentration of this compound (or positive control inhibitor/vehicle control), and the diluted FAAH enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore released from the substrate (e.g., Ex/Em = 340-360/450-465 nm for AMC).

-

Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

In Vitro PLD Inhibition Assay

This protocol outlines a common method for assessing the inhibitory effect of this compound on PLD activity using a fluorescent substrate.

4.2.1. Materials

-

Recombinant human PLD enzyme (e.g., PLD1 or PLD2)

-

PLD Assay Buffer

-

Fluorescently labeled phosphatidylcholine (PC) substrate

-

N-arachidonoyl-L-phenylalanine (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control PLD inhibitor

-

96-well microplate

-

Fluorescence microplate reader

4.2.2. Experimental Workflow

Caption: Experimental Workflow for PLD Inhibition Assay.

4.2.3. Procedure

-

Prepare Reagents: Prepare serial dilutions of this compound. Dilute the PLD enzyme and prepare the fluorescent PC substrate as recommended by the supplier.

-

Assay Plate Setup: Add the assay buffer, this compound (or controls), and the diluted PLD enzyme to the wells of a 96-well plate.

-

Pre-incubation: Pre-incubate the plate at 30°C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: Start the reaction by adding the fluorescent PC substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined duration (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

-

Data Analysis: Calculate the percent inhibition of PLD activity for each concentration of this compound and determine the IC50 value as described for the FAAH assay.

Conclusion

N-arachidonoyl-L-phenylalanine (this compound) is an in vitro inhibitor of both FAAH and PLD. Its mechanism of action involves the modulation of key signaling pathways regulated by the substrates and products of these enzymes, namely the endocannabinoid and phosphatidic acid signaling cascades. The provided quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals investigating the in vitro pharmacology of this compound and similar compounds. Further studies are warranted to elucidate the precise downstream consequences of this compound-mediated enzyme inhibition in various cellular contexts and to explore its potential therapeutic applications.

References

The Discovery and Synthesis of Nanpp (Naphyrone): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the compound 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly known as naphyrone, and referred to herein as Nanpp. Naphyrone is a potent psychoactive substance classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This whitepaper details its discovery, presents a plausible synthesis pathway based on established chemical reactions, and outlines its mechanism of action. Quantitative data on its biological activity are summarized, and detailed experimental protocols for its synthesis and key biological assays are provided. Furthermore, signaling pathways affected by this compound's inhibition of monoamine transporters are visualized through detailed diagrams.

Introduction

Naphyrone, also known by its chemical name 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one and the research code O-2482, is a synthetic cathinone derivative.[1] Structurally, it is an analog of pyrovalerone, a stimulant drug.[2] Naphyrone emerged in the early 21st century as a designer drug, noted for its potent stimulant effects.[2] Its primary pharmacological action is the inhibition of the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This triple reuptake inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.

Synthesis of this compound (Naphyrone)

The synthesis of naphyrone can be achieved through a multi-step process, as first described by Meltzer and colleagues in 2006.[3] The general synthetic route involves a Friedel-Crafts acylation, followed by an α-bromination, and finally a nucleophilic substitution with pyrrolidine.

Experimental Protocol: Synthesis of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Step 1: Friedel-Crafts Acylation of Naphthalene to form 1-(naphthalen-2-yl)pentan-1-one

-

To a solution of naphthalene (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.

-

Slowly add valeryl chloride (1.1 equivalents) to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, 1-(naphthalen-2-yl)pentan-1-one, is purified by column chromatography on silica gel.

Step 2: α-Bromination of 1-(naphthalen-2-yl)pentan-1-one to form 2-bromo-1-(naphthalen-2-yl)pentan-1-one

-

Dissolve the purified 1-(naphthalen-2-yl)pentan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.

-

Add a brominating agent, such as bromine (1 equivalent) in a solution of the same solvent, dropwise to the ketone solution with stirring. The reaction can be initiated with a small amount of HBr.

-

The reaction is typically carried out at room temperature and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude α-bromo ketone, 2-bromo-1-(naphthalen-2-yl)pentan-1-one. This intermediate is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Pyrrolidine to form 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one (Naphyrone)

-

Dissolve the crude 2-bromo-1-(naphthalen-2-yl)pentan-1-one (1 equivalent) in a suitable solvent like acetonitrile or tetrahydrofuran.

-

Add pyrrolidine (2-3 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of water and an organic solvent like ethyl acetate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one (naphyrone). The final product can be converted to its hydrochloride salt for improved stability and handling.

Biological Activity and Data Presentation

Naphyrone is a potent inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following tables summarize the quantitative data on its in vitro activity.[1]

| Transporter | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | IC₅₀ | 40.0 ± 13 |

| Kᵢ | 20.1 ± 7.1 | |

| Serotonin Transporter (SERT) | IC₅₀ | 46.0 ± 5.5 |

| Kᵢ | 33.1 ± 1.1 | |

| Norepinephrine Transporter (NET) | IC₅₀ | 11.7 ± 0.9 |

| Kᵢ | 136 ± 27 | |

| Table 1: In vitro inhibitory activity of naphyrone on human monoamine transporters. |

Experimental Protocols for Biological Assays

The following protocols describe the general methodologies used to determine the inhibitory activity of naphyrone on monoamine transporters.

Monoamine Transporter Inhibition Assay (Radioligand Uptake Method)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and plated in 96-well plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of naphyrone or a reference compound for a specified time (e.g., 10-20 minutes) at room temperature.

-

Radioligand Addition: A solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

-

Uptake Reaction: The plates are incubated for a short period (e.g., 10-15 minutes) to allow for neurotransmitter uptake.

-

Termination and Lysis: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of radioactivity in the cell lysate, corresponding to the amount of transported neurotransmitter, is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The inhibition of dopamine, serotonin, and norepinephrine reuptake by naphyrone leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced postsynaptic receptor activation and downstream signaling.

Dopamine Signaling Pathway

Figure 1: Dopamine signaling pathway inhibition by this compound.

Serotonin Signaling Pathway

Figure 2: Serotonin signaling pathway inhibition by this compound.

Norepinephrine Signaling Pathway

Figure 3: Norepinephrine signaling pathway inhibition by this compound.

Conclusion

Naphyrone (this compound) is a potent triple reuptake inhibitor with significant effects on the dopaminergic, serotonergic, and noradrenergic systems. Its synthesis is achievable through a well-defined, multi-step organic chemistry route. The in vitro data clearly demonstrate its high affinity for the monoamine transporters. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and similar compounds. The signaling pathway diagrams illustrate the mechanism by which naphyrone exerts its powerful stimulant effects. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of NANPP

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of N-(2-aminoethyl)-4-(β-1-naphthylvinyl)-3-methylpyridinium (NANPP). This compound is a pyridinium derivative with a structural resemblance to compounds investigated for their effects on cholinergic neurotransmission. This document summarizes the available data on its core properties, potential mechanism of action, and relevant experimental protocols. The information presented herein is intended to support research and development efforts in medicinal chemistry and neuropharmacology.

Core Compound Identification

-

Systematic Name: N-(2-aminoethyl)-4-(β-1-naphthylvinyl)-3-methylpyridinium

-

Common Abbreviation: this compound

-

PubChem CID: 6439871

-

Molecular Formula: C₂₀H₂₂Br₂N₂

-

CAS Number: 89711-12-6

Physical and Chemical Properties

| Property | Value (Computed) | Data Source |

| Molecular Weight | 450.2 g/mol | PubChem |

| Exact Mass | 450.01292 g/mol | PubChem |

| Topological Polar Surface Area | 29.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: The provided data is computationally derived and should be confirmed through experimental validation.

Biological Activity and Potential Mechanism of Action

Based on its chemical structure, this compound is hypothesized to function as a cholinesterase inhibitor. Pyridinium-based compounds, particularly those with bulky aromatic moieties like a naphthyl group, have shown significant activity as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. The presence of a naphthylvinyl group in this compound suggests a potential interaction with the peripheral anionic site (PAS) of acetylcholinesterase, in addition to the catalytic active site (CAS), which could lead to potent inhibition.[3][4]

A structurally related compound, 4-(1-naphthylvinyl) pyridine, has been shown to inhibit the synthesis of acetylcholine.[5] This suggests that this compound may possess a dual mechanism of action, both inhibiting the breakdown and the synthesis of this critical neurotransmitter.

Proposed Signaling Pathway: Inhibition of Acetylcholinesterase

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, terminating the synaptic signal.[6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its action on postsynaptic nicotinic and muscarinic receptors.[6][7][8][9] This mechanism is a therapeutic target for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[10]

Caption: Proposed mechanism of this compound as an acetylcholinesterase inhibitor.

Experimental Protocols

Synthesis of Pyridinium Salts (General Protocol)

While a specific synthesis protocol for this compound has not been identified in the reviewed literature, a general method for the synthesis of N-alkyl pyridinium salts involves the quaternization of a pyridine derivative with an appropriate alkyl halide.[11] The synthesis of this compound would likely involve a multi-step process to first create the naphthylvinyl pyridine core, followed by quaternization.

Example Two-Step Synthesis for a Related Pyridinium Compound: [12]

-

Step 1: Grignard Reaction: A Grignard reagent is prepared from an appropriate decyl bromide. This is then reacted with pyridine-3-carbonitrile to form 1-(3-pyridine)undecane-1-one. The reaction mixture is stirred under reflux and then neutralized. The product is purified by column chromatography.

-

Step 2: Quaternization (Sₙ2 Reaction): The product from Step 1 is reacted with a suitable alkyl halide (e.g., propyl bromide or propyl chloride) in anhydrous acetone to yield the final quaternary pyridinium salt.

References

- 1. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of acetylcholine synthesis by juglone and 4-(1-naphthylvinyl) pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacology and quantitative structure-activity relationships of imidazolylpropylguanidines with mepyramine-like substructures as non-peptide neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

Whitepaper: In Silico Modeling of Nanog Transcription Factor Binding Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transcription factor Nanog is a cornerstone of embryonic stem cell (ESC) pluripotency and self-renewal, making it a critical subject of study in regenerative medicine and oncology. Understanding the molecular interactions that govern Nanog's function is paramount for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the Nanog protein to its primary partners, including DNA and other core transcription factors. It details the computational workflow, presents key experimental protocols for both simulation and validation, and summarizes quantitative binding data.

Note on Terminology: This document addresses the topic of "in silico modeling of Nanpp receptor binding." Initial analysis suggests that "this compound receptor" is likely a typographical error for the Nanog protein and its binding interactions. Nanog is a transcription factor that binds to DNA and other proteins within the nucleus; it does not function as a traditional cell-surface receptor.

The Nanog Interaction Network and Signaling Pathway

Nanog is a homeodomain-containing transcription factor that operates as a central node in the pluripotency gene regulatory network.[1] Its primary function is to maintain the undifferentiated state of embryonic stem cells by activating genes required for self-renewal and repressing those that lead to differentiation.[2] Nanog does not act in isolation but forms a tightly regulated network with other key factors, principally Oct4 and Sox2.[1][3] Together, these three proteins co-occupy the promoter regions of a vast number of developmental genes, forming a core transcriptional circuitry.[4]

The main binding partners for Nanog are:

-

DNA: Nanog binds to a consensus DNA sequence (5'-TAAT[GT][GT]-3') in the promoter and enhancer regions of its target genes, including the promoter for Oct4.[5][6]

-

Sox2 and Oct4: Nanog physically interacts with both Sox2 and Oct4, forming protein complexes that cooperatively regulate gene expression.[7][8] The affinity of Nanog for Sox2 appears to be higher than for Oct4 or for itself.[9]

-

Other Proteins: Nanog also interacts with a host of other nuclear proteins, including GLI family transcription factors, the tumor suppressor p53 (which negatively regulates Nanog), and co-activator/repressor complexes like NuRD.[10][11][12]

-

Homodimerization: Nanog can form homodimers, a process mediated by its C-terminal tryptophan-rich (WR) domain.[13]

The signaling pathways that regulate Nanog expression are complex and include the LIF/STAT3, FGF, and Wnt/β-catenin pathways, all of which converge to maintain its high expression levels in pluripotent cells.[14][15]

In Silico Modeling Workflow for Nanog Binding

The computational investigation of Nanog binding follows a structured workflow that integrates several powerful modeling techniques. This process allows researchers to predict and analyze the molecular interactions of Nanog at an atomic level, from generating a three-dimensional structure to simulating its dynamic behavior and calculating binding energies.

Methodologies for Key In Silico and Experimental Techniques

Homology Modeling

Homology modeling is used to construct a 3D model of a protein when its experimental structure is unavailable, using a related homologous protein structure as a template.[7]

Protocol:

-

Template Selection: The target protein sequence (e.g., a Nanog variant or an interacting partner) is used to search a protein structure database (like the Protein Data Bank - PDB) using tools like BLAST or PSI-BLAST.[7] Templates with high sequence identity (>30%) are preferred.[16]

-

Target-Template Alignment: The target sequence is aligned with the template sequence(s). This alignment is critical as it maps the coordinates from the template to the target.[17]

-

Model Construction: A 3D model of the target is built based on the alignment. This involves copying the coordinates for the aligned residues and modeling the non-aligned regions (loops and insertions/deletions).[7] Software like MODELLER or SWISS-MODEL is commonly used.

-

Model Refinement and Validation: The initial model is subjected to energy minimization to relieve steric clashes. The quality of the final model is assessed using tools like PROCHECK (for Ramachandran plots) and QMEAN, which evaluate stereochemical quality and overall geometry.[17]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex.[18] For Nanog, this could involve docking it to a DNA sequence or to another protein like Sox2.

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structures of the receptor (e.g., Nanog homeodomain, PDB: 4RBO) and ligand (e.g., Sox2 or a DNA duplex).[17][19]

-

Remove water molecules and other non-essential heteroatoms.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges for proteins, Kollman charges for DNA).[20]

-

Define rotatable bonds in the ligand to allow for flexibility during docking.

-

-

Grid Box Generation: Define a 3D grid box that encompasses the putative binding site on the receptor. If the binding site is unknown, a "blind docking" approach covering the entire receptor surface can be used.[21]

-

Running the Docking Simulation: Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the grid box.[20] The program will generate a series of possible binding poses.

-

Results Analysis: The generated poses are scored based on their calculated binding energy. They are typically clustered based on conformational similarity (Root Mean Square Deviation - RMSD). The cluster with the lowest energy and the largest population is often considered the most probable binding mode.[11]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the assessment of complex stability and the calculation of binding free energies.[22]

Protocol:

-

System Setup:

-

The best-ranked docked complex (e.g., Nanog-DNA) is chosen as the starting structure.

-

The complex is placed in a periodic box of a specific shape (e.g., cubic, dodecahedron).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and mimic physiological salt concentration.[23]

-

-

Energy Minimization: The energy of the entire system is minimized to remove steric clashes and unfavorable contacts, typically using a steepest descent algorithm.[23]

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases:

-

NVT Ensemble (Canonical): The system is equilibrated at constant Number of particles, Volume, and Temperature to ensure the correct temperature distribution.

-

NPT Ensemble (Isothermal-Isobaric): The system is equilibrated at constant Number of particles, Pressure, and Temperature to achieve the correct density.[9]

-

-

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational landscape of the complex. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

Analysis:

-

RMSD/RMSF: Root Mean Square Deviation (RMSD) is calculated to assess the overall stability of the complex, while Root Mean Square Fluctuation (RMSF) identifies flexible regions of the protein.

-

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy from the simulation trajectory, providing a more accurate measure of binding affinity than docking scores alone.[23]

-

Quantitative Analysis of Nanog Binding Affinity

While in silico methods provide valuable predictions, they must be validated by experimental data. Bio-layer interferometry (BLI) is one such technique used to measure the kinetics and affinity of biomolecular interactions in real-time. The following table summarizes quantitative data from a study that used BLI to measure the binding affinity of the wild-type (WT) human Nanog homeodomain (HD) and several of its mutants to a DNA element from the OCT4 promoter.[6]

| Nanog HD Variant | Dissociation Constant (KD) in µM | Change in Affinity vs. WT | Experimental Notes |

| Wild-Type (WT) | ~5.9 | - | Binding was measured in a buffer with high salt concentration to minimize non-specific interactions.[6] |

| L122A | ~1.4 | ~4.2x stronger | This mutation unexpectedly enhanced both DNA-binding affinity and protein stability.[6] |

| Q124A | Weakened | Weaker | This residue is involved in the protein-DNA interface, and its mutation decreased binding affinity.[6] |

| M125A | Weakened | Weaker | Decreased DNA binding affinity observed.[6] |

| Y136A | Weakened | Weaker | Decreased DNA binding affinity observed.[6] |

| K140A | Weakened | Weaker | Decreased DNA binding affinity observed.[6] |

| K151A | Weakened | Weaker | Decreased DNA binding affinity observed.[6] |

Data sourced from Hayashi et al., PNAS, 2015.[6]

Conclusion

The in silico modeling of Nanog protein interactions is a powerful and essential approach for dissecting its complex role in pluripotency and disease. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain atomic-level insights into how Nanog recognizes its DNA targets and collaborates with other transcription factors. The quantitative data derived from these computational models, when validated against experimental results, provides a robust framework for rational protein engineering and the structure-based design of novel therapeutics aimed at modulating Nanog activity. As computational power and algorithmic accuracy continue to improve, these modeling techniques will become even more integral to the fields of stem cell biology and drug discovery.

References

- 1. youtube.com [youtube.com]

- 2. Nanog in Mammalian ESC Pluripotency | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Structure-based discovery of NANOG variant with enhanced properties to promote self-renewal and reprogramming of pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. The Pluripotency Factor NANOG Binds to GLI Proteins and Represses Hedgehog-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting cancer stem cells: emerging role of Nanog transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular characterization of the human NANOG protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. pivotscipub.com [pivotscipub.com]

- 16. Homeobox protein NANOG - Wikipedia [en.wikipedia.org]

- 17. 4rbo - Crystal structure of a Nanog homeobox (NANOG) from Homo sapiens at 3.30 A resolution - Summary - Protein Data Bank Japan [pdbj.org]

- 18. dnastar.com [dnastar.com]

- 19. rcsb.org [rcsb.org]

- 20. Micelle-like clusters in phase-separated Nanog condensates: A molecular simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

- 22. Molecular Dynamics Simulations in Protein-Protein Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. RNA Immunoprecipitation Assay to Determine the Specificity of SRSF3 Binding to Nanog mRNA [bio-protocol.org]

Solubility Profile of N-(n-propyl)-N-phenethyl-4-methoxy-benzeneacetamide (Nanpp) in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of N-(n-propyl)-N-phenethyl-4-methoxy-benzeneacetamide (Nanpp) in a range of common laboratory solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide integrates theoretical predictions based on its chemical structure with established methodologies for solubility determination.

Predicted Solubility of this compound

The solubility of a compound is primarily determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound, a substituted N,N-disubstituted benzeneacetamide, features both polar and non-polar characteristics. The presence of an amide group and a methoxy group introduces polarity and the potential for hydrogen bond acceptance. However, the molecule also possesses significant non-polar surface area due to the n-propyl, phenethyl, and benzene ring structures.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various common laboratory solvents is summarized in the table below.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Water | Polar Protic | Insoluble to Very Sparingly Soluble | The large non-polar hydrocarbon regions of the molecule are expected to dominate over the polar amide and ether functional groups, leading to poor interaction with the highly polar water molecules. |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | Methanol is less polar than water and can engage in hydrogen bonding, potentially interacting favorably with the amide and methoxy groups of this compound. |

| Ethanol | Polar Protic | Sparingly Soluble to Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest some degree of solubility. The slightly larger alkyl chain of ethanol may offer better interaction with the non-polar parts of this compound compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar moieties. It is expected to effectively solvate this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Freely Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is effective at dissolving amides and other organic molecules with mixed polarity. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble to Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving this compound to some extent, though likely less effectively than DMSO or DMF. |

| Dichloromethane (DCM) | Non-polar | Soluble to Freely Soluble | The significant non-polar character of this compound suggests good solubility in a non-polar solvent like dichloromethane. |

| Hexanes | Non-polar | Sparingly Soluble to Insoluble | While this compound has non-polar regions, the presence of the polar amide and ether groups will likely limit its solubility in a purely non-polar aliphatic solvent like hexanes. |

| Toluene | Non-polar (Aromatic) | Soluble to Freely Soluble | The aromatic rings in both toluene and this compound suggest favorable π-π stacking interactions, which should contribute to good solubility. |

| Ethyl Acetate | Moderately Polar | Soluble | Ethyl acetate's intermediate polarity makes it a good candidate for dissolving compounds with both polar and non-polar features like this compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a novel compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

N-(n-propyl)-N-phenethyl-4-methoxy-benzeneacetamide (this compound)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Analyze the standard solutions using HPLC to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method developed for the calibration curve.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Quantitative Data on PGF2α-EA Biological Activity

An initial search for "Nanpp" did not yield a specific biological molecule. However, the expanded search for related chemical names strongly suggests that the query may pertain to a class of molecules known as prostaglandin ethanolamides, which are metabolites of endocannabinoids, or synthetic analogs designed to target related signaling pathways. The most closely related and well-documented compound is Prostaglandin F2α ethanolamide (PGF2α-EA) .

This technical guide will, therefore, focus on the early-stage research of PGF2α-EA as a representative of this class of lipid signaling molecules. We will explore its biological activities, the experimental methods used to characterize it, and the signaling pathways it modulates, based on the available scientific literature.

The following table summarizes the key quantitative data from early-stage research on Prostaglandin F2α ethanolamide (PGF2α-EA). This data is crucial for understanding its potency and efficacy in biological systems.

| Parameter | Value | Species/System | Description |

| EC50 | 58 nM | Cat iris sphincter | The half-maximal effective concentration for inducing dilation of the iris sphincter, indicating its potential as an intraocular hypotensive agent.[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological activity of prostaglandin-cannabinoid related molecules.

Protocol 1: In Vitro Prostaglandin Synthesis Assay in Cell Culture

This protocol is based on studies investigating the effect of cannabinoids on prostaglandin synthesis in cell lines.

Objective: To determine if a test compound stimulates the production of prostaglandins (e.g., PGE2) in a cell culture model.

Materials:

-

Human lung fibroblasts (e.g., WI-38)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., a cannabinoid or prostaglandin analog)

-

Vehicle control (e.g., ethanol or DMSO)

-

Phospholipase inhibitor (e.g., mepacrine)

-

Cyclooxygenase (COX) inhibitor (e.g., aspirin or NS398)

-

PGE2 ELISA kit

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture human lung fibroblasts in standard conditions until they reach confluence.

-

Treatment: Replace the culture medium with serum-free medium containing the test compound at various concentrations. Include vehicle controls and controls with inhibitors (pre-incubate with inhibitors before adding the test compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant for prostaglandin analysis. Lyse the cells to determine the total protein content.

-

Prostaglandin Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the PGE2 concentration to the total protein content of the corresponding cell lysate.

-

Analysis: Compare the PGE2 levels in the treated groups to the control groups to determine the effect of the test compound on prostaglandin synthesis.

Protocol 2: Western Blotting for COX-2 Expression

This protocol is used to assess if a test compound upregulates the expression of the COX-2 enzyme, which is often involved in inflammatory responses and prostaglandin synthesis.

Objective: To measure the protein levels of COX-2 in cells treated with a test compound.

Materials:

-

Cell line of interest (e.g., human amnion explants)

-

Test compound

-

Vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against COX-2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the test compound or vehicle for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody and the loading control antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control to determine the relative change in COX-2 expression.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the biological activity of prostaglandin-cannabinoid molecules.

Caption: Cannabinoid receptor signaling leading to prostaglandin synthesis.

Caption: Workflow for assessing compound effects on prostaglandin production.

References

Identifying the Cellular Targets of Novel Anticancer Agents: A Technical Overview of Arylpiperazine Derivatives

Disclaimer: Initial searches for a specific molecule designated "Nanpp" did not yield any identifiable agent in the public domain. It is highly probable that "this compound" is a proprietary name, an internal code, or a typographical error. This guide will therefore focus on a well-documented class of compounds—arylpiperazine derivatives—that are under investigation for their anticancer properties and share characteristics that a hypothetical "this compound" might possess. This document serves as a technical guide to the methodologies and cellular targets associated with this broader class of molecules, using a representative example where possible.

The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the arylpiperazine moiety has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including promising anticancer effects.[1] These derivatives have been shown to interact with various cellular targets, leading to the disruption of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of arylpiperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data provides a comparative measure of the potency of different analogs. Below is a summary of representative data for a class of quinoxalinyl-piperazine derivatives, which have demonstrated notable antiproliferative activity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine Conjugates | MCF-7 (Breast Cancer) | 5.4 - 8.2 | [1] |

| Quinoxalinyl-piperazine Conjugates | HepG2 (Liver Cancer) | 5.4 | [1] |

| Quinoxalinyl-piperazine Conjugates | HCT-116 (Colorectal Cancer) | Not Specified | [1] |

Key Cellular Targets and Mechanisms of Action

Research into arylpiperazine derivatives has revealed a multi-targeted mechanism of action, contributing to their potent anticancer effects. The primary cellular processes affected are cell cycle regulation and apoptosis.

1. Cell Cycle Arrest:

A significant mechanism of action for some arylpiperazine derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.

-

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, HeLa) are cultured to 70-80% confluency. The cells are then treated with the arylpiperazine derivative at various concentrations for a specified period (e.g., 24, 48 hours). A vehicle-treated control (e.g., DMSO) is included.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content of the cells. RNase A is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase in the treated samples compared to the control indicates cell cycle arrest at this stage.

-

2. Induction of Apoptosis:

Many arylpiperazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One of the key targets in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein, and its inhibition promotes the apoptotic cascade.

-

Experimental Protocol: Bcl-2 Inhibition Assay

-

Western Blot Analysis:

-

Cell Lysis: Cancer cells are treated with the arylpiperazine derivative. After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Bcl-2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in the intensity of the Bcl-2 band in treated cells compared to the control indicates inhibition of Bcl-2 expression.

-

-

Annexin V/PI Staining for Apoptosis Detection:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Procedure: Treated and control cells are harvested and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry. An increase in the population of Annexin V-positive/PI-negative cells indicates early apoptosis.

-

-

Visualizing Cellular Pathways and Workflows

Signaling Pathway for G2/M Cell Cycle Arrest

The following diagram illustrates the key proteins and checkpoints involved in the G2/M phase of the cell cycle, which is a common target for arylpiperazine derivatives.

Experimental Workflow for Identifying Cellular Targets

The following diagram outlines a typical experimental workflow for identifying and validating the cellular targets of a novel compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Acetylsalicylic Acid

Disclaimer: The initial search for the topic "Nanpp" did not yield a specific chemical entity appropriate for a detailed scientific guide. Therefore, this document has been prepared using Acetylsalicylic Acid (Aspirin) as a well-characterized model compound to demonstrate the required format and content for a technical whitepaper on drug stability and degradation. All data, protocols, and pathways described herein pertain to Acetylsalicylic Acid.

Introduction

Acetylsalicylic Acid (ASA), a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and antiplatelet properties. Despite its therapeutic importance, ASA is susceptible to degradation, primarily through hydrolysis. This instability can compromise its efficacy and safety profile by reducing the concentration of the active pharmaceutical ingredient (API) and increasing the levels of degradation products. Understanding the stability profile and degradation pathways of ASA is critical for the development of robust formulations, establishment of appropriate storage conditions, and ensuring patient safety.

This technical guide provides a comprehensive overview of the stability and degradation of Acetylsalicylic Acid. It covers the core degradation pathways, factors influencing stability, quantitative kinetic data, detailed experimental protocols for stability assessment, and the compound's primary mechanism of action.

Physicochemical Properties of Acetylsalicylic Acid

A summary of the key physicochemical properties of ASA is presented below.

| Property | Value |

| Chemical Name | 2-(acetyloxy)benzoic acid |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White, crystalline powder |

| Melting Point | 136 °C (277 °F) |

| pKa | 3.5 |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform |

| LogP (Octanol/Water) | 1.19 |

Degradation Pathways and Influencing Factors

The primary degradation pathway for Acetylsalicylic Acid is hydrolysis. This reaction can be catalyzed by acid, base, or heat and is significantly influenced by the presence of moisture.

Hydrolysis

ASA hydrolyzes into Salicylic Acid and Acetic Acid. This is the most common and clinically relevant degradation pathway. The reaction is initiated by the nucleophilic attack of a water molecule on the ester's carbonyl group. In the solid state, this degradation is often autocatalytic, as the acetic acid produced can further catalyze the reaction.[1]

Factors Affecting Stability

-

pH: The rate of hydrolysis is highly dependent on pH. The reaction is slowest at an acidic pH of approximately 2.5. In neutral and alkaline solutions, the hydrolysis proceeds rapidly.[2][3]

-

Temperature: Increased temperature significantly accelerates the rate of hydrolysis.[[“]][5] Studies have shown a more than fivefold increase in hydrolysis when the temperature is raised from 22.5°C to 37°C.[5]

-

Moisture: ASA is stable in dry air but gradually hydrolyzes in the presence of moisture.[1][[“]] The presence of water vapor is a critical factor in the degradation of solid dosage forms.[1]

-

Excipients: Alkaline excipients in a formulation can increase the rate of ASA decomposition.[[“]]

-

Light: Direct exposure to sunlight can accelerate degradation, with studies showing a significant reduction in ASA content in tablets exposed to light.

Quantitative Stability Data

The stability of Acetylsalicylic Acid is often quantified by its hydrolysis rate constant (k) under various conditions. The reaction typically follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Rate Constants (k) for ASA Hydrolysis at 60°C

| pH | Rate Constant (k) |

| 5.0 | 0.0131 |

| 7.0 | 0.0132 |

Data synthesized from a study demonstrating the first-order nature of the reaction.[2]

Table 2: Half-Life of ASA in Various Polar Media

| Medium | pH | Half-Life (hours) |

| Phosphate Buffer (0.1 M) | 7.4 | 537.21 ± 8.42 |

| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |

| 10% Dextrose Solution | - | 261.61 ± 2.306 |

| Glycerol/Water System | - | 155.31 ± 2.33 |

Data from a study on the kinetics of ASA hydrolysis in different polar media.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Acetylsalicylic Acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

-

Heat the mixture at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 1 hour.

-

Neutralize with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Spread a thin layer of solid ASA powder in a petri dish.

-

Place in a hot air oven at 80°C for 48 hours.

-

Dissolve the stressed powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

-

Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 5.2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify Acetylsalicylic Acid and its primary degradation product, Salicylic Acid, in the presence of each other.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile (50:50 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 246 nm.[7]

-

Injection Volume: 20 µL.[8]

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of ASA and Salicylic Acid (100 µg/mL) in the mobile phase.

-

Prepare a mixed standard solution containing both ASA and Salicylic Acid at a known concentration (e.g., 50 µg/mL each).

-

-

Sample Preparation:

-

For tablets, grind a tablet to a fine powder, accurately weigh a portion equivalent to a known amount of ASA, and dissolve it in the mobile phase.[9]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

For samples from the forced degradation study, dilute as described in Protocol 5.1.

-

-

Analysis:

-

Inject the mixed standard solution to verify system suitability (resolution, tailing factor, theoretical plates).

-

Inject the prepared sample solutions.

-

-

Quantification:

-

Identify the peaks for ASA and Salicylic Acid based on their retention times from the standard chromatogram.

-

Calculate the concentration of each component in the samples by comparing their peak areas with those of the standards.

-

Visualizations

Degradation Pathway of Acetylsalicylic Acid

Caption: Primary hydrolysis pathway of Acetylsalicylic Acid.

Experimental Workflow for Forced Degradation Study

References

- 1. researchgate.net [researchgate.net]

- 2. protmed.uoradea.ro [protmed.uoradea.ro]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Aspirin Stability And Shelf Life - Consensus Academic Search Engine [consensus.app]

- 5. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Preparation and Use of Nanoparticle-Entrapped p-Nitrophenyl-α-D-glucopyranoside (Nanpp) for α-Glucosidase Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the preparation, characterization, and application of nanoparticle-entrapped p-nitrophenyl-α-D-glucopyranoside (Nanpp). p-Nitrophenyl-α-D-glucopyranoside (pNPG) is a chromogenic substrate widely used for assaying α-glucosidase activity.[1][2] Encapsulation of pNPG within biocompatible nanoparticles can offer several advantages, including enhanced stability, controlled release, and targeted delivery for intracellular enzyme activity studies. This protocol describes the formulation of this compound using the emulsification-solvent evaporation method with Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer.[3] It also details the subsequent use of the this compound solution in a standard colorimetric assay to determine α-glucosidase activity.

I. Experimental Protocols

Protocol 1: Preparation of pNPG-Loaded PLGA Nanoparticles (this compound)

This protocol is based on a common emulsification solvent evaporation technique for encapsulating small molecules.[3]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)

-

Deionized water

-

Vortex mixer

-

Sonicator (probe or bath)

-

Magnetic stirrer

-

High-speed centrifuge

Methodology:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an appropriate volume of dichloromethane (e.g., 2 mL) to create a 5% w/v polymer solution. To this, add pNPG at a desired drug-to-polymer ratio (e.g., 5% w/w, which would be 5 mg of pNPG). Ensure both components are fully dissolved.

-

Emulsification: Add the organic phase dropwise to a larger volume of 1% PVA solution (e.g., 10 mL) while vigorously stirring using a vortex mixer. Immediately after, sonicate the mixture to form a stable oil-in-water (o/w) emulsion. Sonication parameters should be optimized but can be initiated at 40% amplitude for 2 minutes on ice.[3]

-

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for at least 3 hours to allow the dichloromethane to evaporate completely, leading to the formation of solid nanoparticles.[3]

-

Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 xg for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the washing step three times to remove residual PVA and unencapsulated pNPG.[3]

-

Storage: After the final wash, resuspend the this compound pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

Protocol 2: Characterization of this compound

Characterization is crucial to ensure the quality and consistency of the prepared nanoparticles.[4]

A. Particle Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS).[5]

-

Procedure:

-

Resuspend a small aliquot of the this compound in deionized water to obtain a suitable concentration for DLS analysis.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

-

Perform measurements in triplicate and report the mean ± standard deviation.[5]

-

B. Drug Loading and Encapsulation Efficiency:

-

Method: UV-Vis Spectrophotometry.

-

Procedure:

-

To determine the amount of pNPG encapsulated, dissolve a known mass of lyophilized this compound in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile).

-

Measure the absorbance of the solution at the maximum wavelength for pNPG (around 300-320 nm, a standard curve should be generated).

-

Calculate the amount of pNPG using a standard curve.

-

Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

-

DL (%) = (Mass of pNPG in nanoparticles / Total mass of nanoparticles) x 100

-

EE (%) = (Mass of pNPG in nanoparticles / Initial mass of pNPG used) x 100

-

-

Protocol 3: α-Glucosidase Activity Assay Using this compound Solution

This protocol describes a colorimetric assay where α-glucosidase hydrolyzes the released pNPG to p-nitrophenol, which has a yellow color and can be quantified.[1][6]

Materials:

-

This compound solution (resuspended in assay buffer)

-

α-Glucosidase enzyme solution (from a suitable source, e.g., baker's yeast)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) as a stop solution.[6]

-

96-well microplate

-

Microplate reader

Methodology:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of phosphate buffer

-

25 µL of this compound solution (at various concentrations to test substrate dependence)

-

25 µL of α-glucosidase enzyme solution

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the enzymatic reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[6] The addition of the alkaline solution will also induce the yellow color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1][6]

-

Controls:

-

Blank: 75 µL of buffer + 25 µL of this compound solution (without enzyme).

-

Negative Control: 75 µL of buffer + 25 µL of enzyme solution (without substrate).

-

-